molecular formula C10H17NO3 B8187388 (S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester

(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8187388
M. Wt: 199.25 g/mol
InChI Key: SLHBZJLUKNJYSK-QMMMGPOBSA-N
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Description

(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of the Oxo-ethyl Group: The oxo-ethyl group can be introduced via an acylation reaction. This involves the reaction of the azetidine ring with an acyl chloride or anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

    2-Oxo-azetidine-1-carboxylic acid: A closely related compound with a similar oxo group.

    tert-Butyl azetidine-1-carboxylate: A compound with a similar ester group but lacking the oxo-ethyl group.

Uniqueness

(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the oxo-ethyl group and the tert-butyl ester group, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBZJLUKNJYSK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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